molecular formula C17H17Cl2NO4 B11700683 Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11700683
M. Wt: 370.2 g/mol
InChI Key: FFQZJXYLJQZVPJ-UHFFFAOYSA-N
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Description

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethyl groups and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular calcium levels. This can influence various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar structure.

    Felodipine: Another compound in the same class with similar pharmacological properties.

Uniqueness

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its dichlorophenyl group provides distinct properties compared to other dihydropyridine derivatives, potentially leading to different therapeutic applications and research opportunities.

Biological Activity

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a derivative of Felodipine) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C17H17Cl2N O4
  • Molecular Weight : 370.23 g/mol
  • CAS Number : 91189-59-2
  • IUPAC Name : this compound

Pharmacological Profile

This compound exhibits several biological activities primarily associated with its role as a calcium channel blocker. Below are key areas of its pharmacological effects:

1. Cardiovascular Effects

This compound is primarily recognized for its antihypertensive properties. It acts as an L-type calcium channel blocker, which helps to lower blood pressure by preventing calcium from entering cells of the heart and blood vessel walls. This results in relaxation of vascular smooth muscle and decreased peripheral resistance.

2. Neuroprotective Effects

Recent studies indicate that derivatives of dihydropyridines may also target T-type calcium channels. This property suggests potential applications in treating neurological disorders such as epilepsy and chronic pain conditions by modulating calcium influx in neuronal tissues .

3. Antitumor Activity

Research has shown that compounds within the dihydropyridine class exhibit antitumor properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of intracellular calcium levels and subsequent signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade : By inhibiting L-type calcium channels in cardiac and smooth muscle cells, this compound effectively reduces contractility and vascular resistance.
  • Oxidative Stress Modulation : It has been suggested that dihydropyridines may exert antioxidant effects by scavenging free radicals and reducing oxidative stress in tissues .

Research Findings

A variety of studies have investigated the biological activities and mechanisms of this compound:

StudyFindings
Confirmed the role as a calcium channel blocker with significant antihypertensive effects.
Explored neuroprotective properties through modulation of T-type calcium channels.
Demonstrated antitumor effects in vitro with specific pathways involved in apoptosis activation.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Hypertension Management : In a clinical trial involving patients with hypertension, treatment with this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls.
  • Cancer Therapy : A study examining the effects on breast cancer cell lines showed that treatment with derivatives led to reduced cell viability and increased apoptosis markers.

Properties

IUPAC Name

dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4/c1-8-13(16(21)23-3)15(11-6-5-10(18)7-12(11)19)14(9(2)20-8)17(22)24-4/h5-7,15,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQZJXYLJQZVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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